![molecular formula C13H16ClN5O4 B14157266 2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine CAS No. 7253-26-1](/img/structure/B14157266.png)
2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine is a chemical compound known for its significant applications in various scientific fields. This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chloro group and a pentofuranosyl moiety. It is often studied for its potential therapeutic applications and its role in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine typically involves the coupling of 6-(substituted-imidazol-1-yl)purines with 2-deoxy-3,5-di-O-(p-toluoyl)-r-D-erythro-pentofuranosyl chloride. This reaction proceeds with regiospecific formation of the N9 isomers. The reaction conditions often include the use of binary solvent mixtures to enhance solubility and reduce anomerization of the chlorosugar .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can improve yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Glycosylation: The pentofuranosyl moiety can be modified through glycosylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Glycosyl Donors and Acceptors: For glycosylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2’-deoxyadenosine (Cladribine): A close analogue used in the treatment of certain leukemias.
2-Chloro-9-[2-O-(methylsulfonyl)-β-D-glycero-pentofuranosyl]-9H-purin-6-amine: Another derivative with similar structural features.
Uniqueness
2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its regiospecific formation and enhanced configuration ratios make it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
7253-26-1 |
|---|---|
Molekularformel |
C13H16ClN5O4 |
Molekulargewicht |
341.75 g/mol |
IUPAC-Name |
6-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C13H16ClN5O4/c1-13(2)21-3-5-8(23-13)7(20)11(22-5)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18) |
InChI-Schlüssel |
CYEDRPRGWTXQNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC2C(O1)C(C(O2)N3C=NC4=C(N=C(N=C43)Cl)N)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


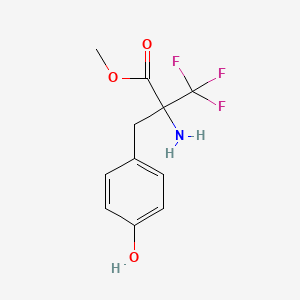
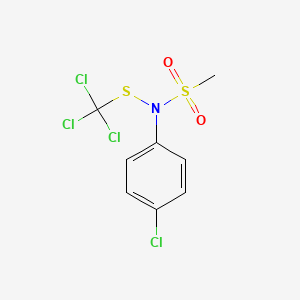
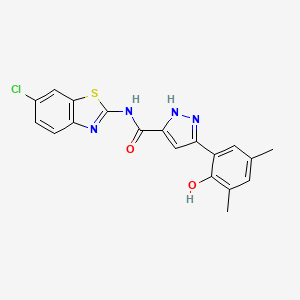
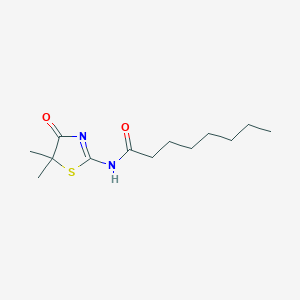
![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)
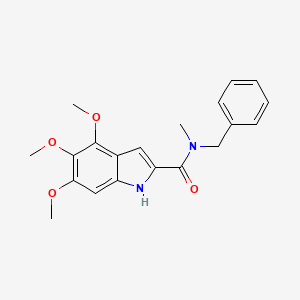
![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
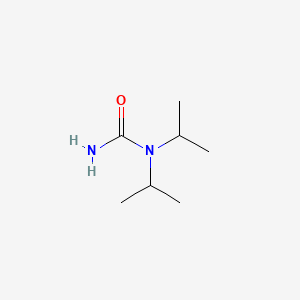
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
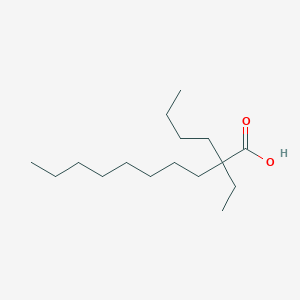
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
